molecular formula C14H22ClNO B6231312 ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride CAS No. 24396-85-8

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride

Cat. No. B6231312
CAS RN: 24396-85-8
M. Wt: 255.8
InChI Key:
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Description

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride, also known as EPEA hydrochloride, is an organic compound with a molecular formula of C13H21ClN2O. It is a white crystalline powder with a melting point of 135-137°C and a solubility of 0.2mg/ml in water. EPEA hydrochloride is a derivative of the neurotransmitter phenethylamine and is used in scientific research for its pharmacological effects.

Mechanism of Action

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride acts as an inhibitor of monoamine reuptake, preventing the reuptake of dopamine, norepinephrine, and serotonin. It binds to the monoamine transporter proteins and prevents the reuptake of the neurotransmitters, thus increasing their levels in the synaptic cleft. This increases the availability of the neurotransmitters, leading to changes in behavior and other physiological effects.
Biochemical and Physiological Effects
ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain, leading to increased locomotor activity. It has also been shown to increase serotonin levels in the brain, leading to antidepressant-like effects. Additionally, it has been shown to increase norepinephrine levels in the brain, leading to increased alertness and arousal.

Advantages and Limitations for Lab Experiments

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in the lab. Additionally, it has a relatively low toxicity and is not known to cause any serious side effects. However, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride does have some limitations for use in laboratory experiments. It has a short half-life and is quickly metabolized, so it may not be suitable for long-term studies. Additionally, its effects may vary depending on the dose and route of administration.

Future Directions

Future research on ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride could focus on the long-term effects of its use, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride on other neurotransmitters and behavioral parameters. Additionally, further research could be conducted to investigate the potential for ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride to be used in combination with other drugs or therapies to treat various conditions. Finally, further research could be conducted to investigate the potential toxicity of ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride and its metabolites.

Synthesis Methods

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride can be synthesized in two steps using a Wittig reaction. The first step involves combining the reagents p-tolualdehyde and ethylenediamine in the presence of a base to form the intermediate 1-ethyl-2-phenyl-2-oxoethylamine hydrochloride. The second step involves the condensation of the intermediate with a Wittig reagent to form ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride.

Scientific Research Applications

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride hydrochloride is used in scientific research to study the pharmacological effects of phenethylamines. It has been used in studies to investigate the effects of monoamine reuptake inhibition on various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been used to study the effects of monoamine reuptake inhibition on behavior, as well as to investigate the effects of monoamine reuptake inhibition on the development of tolerance.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride involves the reaction of ethylamine with (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ethylamine", "(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethylamine is added to (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide in a solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated under reflux for several hours to allow for the reaction to occur.", "Step 3: The resulting product is then purified by column chromatography or recrystallization.", "Step 4: Hydrochloric acid is added to the purified product to form the hydrochloride salt.", "Step 5: The hydrochloride salt is then isolated by filtration or precipitation and dried to yield the final product, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride." ] }

CAS RN

24396-85-8

Product Name

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.8

Purity

97

Origin of Product

United States

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